5-n-Boc-aminomethyluridine
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Overview
Description
5-N-Boc-aminomethyluridine is a nucleoside analog, specifically a thymidine analog, with a molecular formula of C15H23N3O8. This compound is known for its insertional activity towards replicated DNA, making it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-N-Boc-aminomethyluridine typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The starting material, 5-aminomethyluridine, undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to yield the Boc-protected derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. The compound is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 5-N-Boc-aminomethyluridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The Boc-protected amino group can be reduced to yield the free amine.
Substitution: The uridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium azide (NaN3) or iodide (I-).
Major Products Formed:
Oxidation: Amine oxides
Reduction: Free amines
Substitution: Substituted uridine derivatives
Scientific Research Applications
5-N-Boc-aminomethyluridine is extensively used in scientific research due to its ability to label cells and track DNA synthesis. It is particularly useful in:
Chemistry: Studying nucleoside analogs and their interactions with enzymes.
Biology: Investigating DNA replication and repair mechanisms.
Medicine: Developing antiviral and anticancer agents.
Industry: Producing labeled nucleosides for diagnostic and therapeutic applications.
Mechanism of Action
The compound exerts its effects by mimicking the natural nucleoside thymidine, which is incorporated into DNA during replication. Once incorporated, it disrupts normal DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
5-azacytidine
5-fluorouracil
5-aminomethyluridine
Properties
Molecular Formula |
C15H23N3O8 |
---|---|
Molecular Weight |
373.36 g/mol |
IUPAC Name |
tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C15H23N3O8/c1-15(2,3)26-14(24)16-4-7-5-18(13(23)17-11(7)22)12-10(21)9(20)8(6-19)25-12/h5,8-10,12,19-21H,4,6H2,1-3H3,(H,16,24)(H,17,22,23)/t8-,9-,10-,12-/m1/s1 |
InChI Key |
ZGNPHMCMMGKKGO-DNRKLUKYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.